2-Chloro-4-methylpyridine-3-carbonitrile

描述

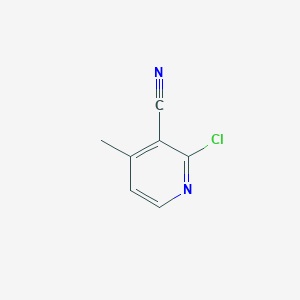

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUFVXSRHLSIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495838 | |

| Record name | 2-Chloro-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65169-38-2 | |

| Record name | 2-Chloro-4-methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65169-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-methyl-nicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 4 Methylpyridine 3 Carbonitrile and Its Derivatives

Strategic Approaches to Halogenated Pyridine (B92270) Carbonitrile Synthesis

The construction of the halogenated pyridine carbonitrile core can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope. These methods often involve the formation of the pyridine ring followed by halogenation, or the incorporation of the halogen and nitrile functionalities during the cyclization process. A known method for the synthesis of 2-chloro-4-methyl-3-pyridinecarbonitrile involves the chlorination of 2-hydroxy-4-methyl-3-cyanopyridine with phosphorus oxychloride. google.com

Catalytic Routes, including Metal-catalyzed Reactions

Catalysis plays a pivotal role in the synthesis of halogenated pyridines, offering efficient and selective transformations. Metal-catalyzed reactions, in particular, have been extensively developed for the formation of carbon-carbon and carbon-halogen bonds.

Copper(I) chloride has proven to be an effective catalyst for the synthesis of halogenated pyridines. acs.orgacs.org One notable application involves the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. acs.orgacs.org This reaction generates halogenated difunctional adducts that can be subsequently cyclized under acidic conditions to yield halogenated pyridines in high yields. acs.orgacs.org This methodology provides a route to introduce multiple halogen atoms at specific positions on the pyridine ring. acs.orgacs.org

Table 2: Copper(I) Chloride-Catalyzed Synthesis of Halogenated Pyridines

| Reactants | Catalyst System | Intermediate | Final Product | Reference |

| Polyhaloacetonitriles, Olefins | CuCl / Triphenylphosphine, Tri-n-butylphosphine, or Triethylamine | Halogenated difunctional adducts | Halogenated pyridines | acs.orgacs.org |

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex organic molecules, including substituted pyridines. nih.govacs.org Reactions such as the Suzuki-Miyaura, and Negishi couplings have been widely applied in the synthesis of biaryl and heteroaryl compounds. mdpi.comnobelprize.org These reactions involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. nobelprize.org

In the context of pyridine carbonitrile synthesis, palladium-catalyzed cross-coupling can be used to introduce various substituents onto a pre-formed pyridine ring. For example, 2-chloro-4-methylpyridine (B103993) can react with an acid via a palladium-catalyzed cross-coupling reaction to form a more complex pyridine derivative. alkalimetals.com The mechanism of these reactions typically involves an oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org The versatility and functional group tolerance of these methods make them highly valuable in the synthesis of a wide range of pyridine derivatives. nih.govacs.org

Nucleophilic Halogenation of Pyridine N-Oxides

A common and effective strategy for introducing a halogen atom at the 2-position of a pyridine ring is through the nucleophilic halogenation of pyridine N-oxides. researchgate.netnih.gov This method involves the activation of the N-oxide with an electrophilic reagent, which increases the electrophilicity of the pyridine ring and facilitates the addition of a halide anion. researchgate.net Subsequent elimination leads to the formation of the 2-halopyridine. researchgate.netchemtube3d.com

The reaction of a pyridine N-oxide with reagents like phosphorus oxychloride (POCl3) is a classic example of this transformation, leading to the formation of 2-chloropyridines. alkalimetals.comchemtube3d.com This deoxygenative nucleophilic halogenation strategy provides a practical route to various 2-halo-substituted pyridines, which are important pharmaceutical intermediates. researchgate.netnih.gov The regioselectivity of this reaction for the 2-position is a key advantage. researchgate.net

Cyclization Reactions

Cyclization reactions are fundamental to the synthesis of the pyridine core of 2-Chloro-4-methylpyridine-3-carbonitrile. These methods involve the formation of the heterocyclic ring from acyclic precursors through various condensation and ring-closing strategies.

Thorpe-Ziegler Cyclization in 3-Aminopyrrole Synthesis

The Thorpe-Ziegler reaction is an intramolecular modification of the Thorpe reaction, which involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines. wikipedia.org In the Thorpe-Ziegler variant, a dinitrile is used as the reactant, and upon treatment with a base, it undergoes an intramolecular cyclization to yield a cyclic enamine. wikipedia.orgchem-station.com This intermediate can then be hydrolyzed under acidic conditions to produce a cyclic ketone. chem-station.com

The reaction is conceptually related to the Dieckmann condensation and is particularly effective for synthesizing five- to eight-membered rings. wikipedia.orgchem-station.com This methodology represents a viable strategy for constructing cyclic frameworks that could serve as precursors to substituted pyrroles and other heterocyclic systems. The core of the reaction is the formation of a carbon-carbon bond via the anion of one nitrile group attacking the carbon of the other nitrile group within the same molecule.

Condensation Reactions with Malononitrile (B47326) and Related Precursors

Condensation reactions, particularly those involving malononitrile, are a cornerstone in the synthesis of the target pyridine system. Malononitrile is a highly reactive reagent used as a key building block for various heterocyclic compounds. researchgate.net

A prominent synthetic route begins with the Knoevenagel condensation of malononitrile with acetone, which yields isopropylidenemalononitrile (B78258). google.com This intermediate is then further condensed with triethyl orthoformate in acetic anhydride (B1165640). google.com This sequence builds the necessary carbon backbone which can then be cyclized to form the pyridine ring. Other precursors can be used in similar condensation strategies to achieve the desired pyridine structure. researchgate.netgoogle.com

| Reactant 1 | Reactant 2 | Key Process | Intermediate/Product | Reference |

|---|---|---|---|---|

| Malononitrile | Acetone | Knoevenagel Condensation | Isopropylidenemalononitrile | google.com |

| Isopropylidenemalononitrile | Triethyl orthoformate | Condensation | Mixture including 2-(3-ethoxy-1-methyl-(E)-2-propenylidene)malononitrile | google.com |

| 2-Cyanoacetamide | 4,4-dimethoxyl-2-butanone | Condensation/Cyclization | Precursor for 2-Chloro-3-amino-4-methylpyridine | researchgate.net |

| Malononitrile | (E)-4-(dimethylamine)yl-3-butene-2-ketone | Catalytic Condensation | Precursor for 2-chloro-4-methyl nicotinonitrile | google.com |

Ring-closure Reactions for Pyridine Derivatives

Following the initial condensation steps, a ring-closure reaction is essential to form the pyridine heterocycle. The specific method of cyclization depends on the intermediates generated in the preceding steps. For instance, the mixture of unsaturated dinitriles produced from the condensation of isopropylidenemalononitrile and triethyl orthoformate can be subjected to ring closure. google.com This is achieved by treating the intermediate mixture with anhydrous ammonia (B1221849) in ethanol, which facilitates the cyclization to produce 2-amino-4-methyl-pyridine-carbonitrile. google.com This cyclized product is a key intermediate that can then be further modified to yield the final target compound.

Transformations from Precursor Nicotinonitriles

Once the substituted nicotinonitrile (cyanopyridine) ring is formed, subsequent transformations are required to introduce the chloro group at the 2-position. These methods typically start from a hydroxyl or oxo group at the desired position, which is then converted to the chloride.

Chlorination of 2-oxo-3-nicotinonitrile Precursors

The conversion of a 2-oxo or 2-hydroxy group on the pyridine ring to a chloro group is a common and critical step. The 2-oxo-nicotinonitrile precursors, which exist in tautomeric equilibrium with 2-hydroxy-nicotinonitriles, are frequently used. This transformation is typically accomplished using strong chlorinating agents. google.com

Commonly used reagents for this purpose include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). google.comgoogle.com The choice of reagent can impact the reaction's yield and environmental footprint. For example, the use of thionyl chloride has been proposed as a more environmentally friendly alternative to phosphorus oxychloride, potentially offering improved yields and allowing for recycling, which reduces production costs. google.com In some processes, a mixture of phosphorus oxychloride and phosphorus pentachloride (PCl₅) is used to drive the chlorination to completion. google.comgoogle.com

Conversion of Hydroxy-pyridine Derivatives to Chloro-pyridines

A specific and well-documented example of this transformation is the direct conversion of 2-hydroxy-4-methyl-3-cyanopyridine into this compound. google.comgoogleapis.com This reaction is a key step in a multi-step synthesis that begins with malononitrile and acetone. google.com The 2-hydroxy-pyridine derivative is obtained via a Sandmeyer-type reaction on the preceding 2-amino intermediate. google.com The subsequent chlorination is a direct and high-yielding conversion. google.comgoogleapis.com

The process involves refluxing the 2-hydroxy-4-methyl-3-pyridinylcarbonitrile with phosphorus oxychloride. google.comgoogleapis.com After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure, and the desired product is isolated. google.comgoogleapis.com

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-hydroxy-4-methyl-3-pyridinylcarbonitrile | Phosphorous oxychloride (POCl₃) | Reflux for 1 hour | This compound | 89.2% | google.comgoogleapis.com |

Green Chemistry Approaches in Synthesis

Conventional synthetic routes often involve hazardous reagents and generate significant waste. In response, green chemistry initiatives focus on developing more sustainable and environmentally friendly alternatives.

The pursuit of solvent- and halide-free synthetic routes for pyridine derivatives is a key goal in green chemistry. While specific literature detailing a completely solvent- and halide-free synthesis for this compound is not extensively documented, the principles involve utilizing solid-state reactions or high-temperature melts to avoid organic solvents. The objective is to minimize volatile organic compounds (VOCs) and corrosive halide waste streams, which are common in traditional chlorination procedures that use reagents like phosphorus oxychloride. google.comgoogle.com

Biopolymers have emerged as promising sustainable catalysts in organic synthesis. Chitosan (B1678972), a deacetylated derivative of chitin, is a particularly notable example due to its abundance, biodegradability, and the presence of reactive amino and hydroxyl groups. researchgate.net These functional groups allow chitosan to act as a solid support for metal catalysts or to function as a catalyst itself. researchgate.netresearchgate.net In the context of pyridine synthesis, chitosan-based catalysts can be employed to facilitate condensation and cyclization reactions. researchgate.net For instance, chitosan-supported metal complexes have been shown to be effective in various organic transformations, and these catalysts can often be recovered and reused, which aligns with green chemistry principles. researchgate.netmdpi.com

The table below summarizes the application of chitosan in catalytic processes relevant to pyridine synthesis.

| Catalyst System | Application | Advantages | Source |

| Chitosan-grafted-poly(4-vinylpyridine) (Cs-PVP) | Michael additions, oxidation reactions | Heterogeneous, recyclable, replaces toxic organic bases | mdpi.com |

| Pyridine-modified Chitosan-Cu(OAc)2 | Nitroaldol (Henry) reaction | Utilizes a renewable biopolymer support, effective conversion | researchgate.net |

| Chitosan Thiosemicarbazones | Synthesis of pyridine-based ligands | One-pot synthesis, biodegradable support | acs.orgnih.gov |

Developing environmentally benign pathways involves rethinking traditional synthetic steps to reduce hazards and improve atom economy. A common synthesis of this compound involves the chlorination of 2-hydroxy-4-methyl-3-cyanopyridine using phosphorus oxychloride (POCl₃). google.comchemicalbook.com This process is effective but uses a corrosive and hazardous reagent.

Derivatization Strategies from this compound Scaffold

The this compound molecule is a versatile scaffold for creating a variety of derivatives due to its two primary reactive sites: the chloro-substituted carbon at position 2 and the carbonitrile group at position 3.

Nucleophilic Aromatic Substitution Reactions

The pyridine ring, with its electron-withdrawing nitrogen atom, activates the C-2 and C-4 positions for nucleophilic aromatic substitution (SNAr). stackexchange.com In this compound, the chlorine atom at the C-2 position is an excellent leaving group, making this site highly susceptible to attack by nucleophiles. youtube.com

This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net The stability of this intermediate is key to the reaction's feasibility. stackexchange.com A wide range of nucleophiles can be used to displace the chloride, leading to diverse derivatives. For example, amines can be introduced at the 2-position, a reaction that is fundamental in the synthesis of various biologically active compounds. youtube.com

The table below details examples of nucleophilic substitution on related 2-chloropyridine (B119429) systems.

| Nucleophile | Substrate | Product Type | Significance | Source |

| Piperidine | 2-Substituted N-methylpyridinium ions | 2-Piperidino-N-methylpyridinium ions | Demonstrates reactivity of the 2-position in pyridine systems | nih.gov |

| Glutathione (GSH) | 2-Chloropyridine derivatives | Glutathione conjugates | Important in studying metabolic pathways of pyridine compounds | researchgate.net |

| Various Amines | 2-Chloropyridine | 2-Aminopyridine (B139424) derivatives | Common synthetic step for building complex molecules | youtube.com |

Modifications at the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group that can be transformed into several other moieties, providing another avenue for derivatization.

One of the most common transformations is hydrolysis. Treatment of this compound with a strong acid, such as concentrated sulfuric acid, converts the nitrile group into a carboxamide (-CONH₂). google.comgoogle.com This reaction typically requires heating to proceed to completion. google.com The resulting compound is 2-chloro-4-methyl-3-carboxamide. google.comgoogle.comchemicalbook.com

This carboxamide derivative can serve as an intermediate for further reactions. For instance, it can undergo the Hofmann reaction (or Hofmann rearrangement) by treatment with a solution of bromine or chlorine in excess sodium hydroxide. google.comchemicalbook.com This reaction converts the carboxamide into a primary amine, yielding 3-amino-2-chloro-4-methylpyridine. google.comchemicalbook.com

The following table summarizes these key modifications of the carbonitrile group.

| Starting Material | Reagent(s) | Product | Reaction Type | Source |

| This compound | Concentrated H₂SO₄, Heat | 2-Chloro-4-methyl-3-carboxamide | Acid Hydrolysis | google.comgoogle.comgoogle.com |

| 2-Chloro-4-methyl-3-carboxamide | Br₂ (or Cl₂), NaOH | 3-Amino-2-chloro-4-methylpyridine | Hofmann Reaction | google.comchemicalbook.com |

Reactions at the Chloro Position

The chlorine atom at the C-2 position of the pyridine ring is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the ring nitrogen and the adjacent cyano group. This reactivity allows for the displacement of the chloride ion by a variety of nucleophiles, providing a key route to functionalized pyridine derivatives.

One of the most common transformations is the reaction with nitrogen-based nucleophiles. For instance, treatment with hydrazine (B178648) hydrate (B1144303) readily displaces the chloro group to yield the corresponding 2-hydrazinyl-4-methylpyridine-3-carbonitrile. This derivative is a crucial intermediate for synthesizing fused ring systems. Similarly, other amines can be employed to introduce substituted amino groups at the C-2 position.

Beyond nitrogen nucleophiles, the chloro group can be displaced by oxygen and sulfur nucleophiles. Reactions with alkoxides, such as sodium methoxide, would yield the 2-methoxy derivative, while reaction with thiols or sodium thiophenoxide would introduce a thioether linkage.

Modern cross-coupling reactions also offer a powerful tool for modifying the C-2 position. Palladium-catalyzed reactions, such as the Suzuki coupling, can be utilized to form new carbon-carbon bonds. By reacting this compound with various boronic acids in the presence of a suitable palladium catalyst and base, a wide array of aryl or heteroaryl substituents can be introduced at this position. alkalimetals.comsigmaaldrich.com

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Amine | Ammonia, Primary/Secondary Amines | 2-Aminopyridine Derivatives |

| Hydrazine | Hydrazine Hydrate | 2-Hydrazinylpyridine Derivatives |

| Azide (B81097) | Sodium Azide | 2-Azidopyridine Derivatives |

| Alkoxide | Sodium Methoxide | 2-Alkoxypyridine Derivatives |

| Thiolate | Sodium Thiophenoxide | 2-(Arylthio)pyridine Derivatives |

| Boronic Acid | Arylboronic Acids (with Pd catalyst) | 2-Arylpyridine Derivatives |

Transformations at the Methyl Group

The methyl group at the C-4 position of the pyridine ring also serves as a handle for further functionalization. Its reactivity is influenced by the heterocyclic ring system to which it is attached.

Side-Chain Halogenation: The methyl group can undergo free-radical halogenation. For instance, reaction with chlorine gas in the presence of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), can lead to the stepwise substitution of the methyl protons. google.comgoogle.com This process can be controlled to yield 2-chloro-4-(chloromethyl)pyridine-3-carbonitrile, 2-chloro-4-(dichloromethyl)pyridine-3-carbonitrile, or 2-chloro-4-(trichloromethyl)pyridine-3-carbonitrile, which are valuable intermediates for further synthesis. google.com

Condensation Reactions: The protons of the 4-methyl group are acidic due to resonance stabilization of the corresponding carbanion by the pyridine nitrogen. This acidity is further enhanced by the electron-withdrawing chloro and cyano substituents. vaia.com This allows the methyl group to participate in base-catalyzed condensation reactions with aldehydes, such as benzaldehyde. vaia.com Deprotonation of the methyl group by a suitable base generates a nucleophilic carbanion that attacks the aldehyde, leading to a styryl-type derivative after dehydration.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. This transformation would yield 2-chloro-3-cyanopyridine-4-carboxylic acid, introducing another functional group that can be used for amide bond formation or other derivatizations. acs.org

| Reaction Type | Reagents | Resulting Functional Group | Product Example |

|---|---|---|---|

| Radical Halogenation | Cl₂, AIBN | -CH₂Cl, -CHCl₂, -CCl₃ | 2-chloro-4-(trichloromethyl)pyridine-3-carbonitrile |

| Condensation | Benzaldehyde, Base | -CH=CH-Ar | 2-chloro-4-(2-phenylvinyl)pyridine-3-carbonitrile |

| Oxidation | KMnO₄ | -COOH | 2-chloro-3-cyanopyridine-4-carboxylic acid |

Synthesis of Fused Pyridine Systems (e.g., Pyranopyridines, Pyrazolopyridines)

The functional groups of this compound make it an excellent precursor for the synthesis of bicyclic heterocyclic systems. The chloro and cyano groups are particularly useful for constructing new rings fused to the pyridine core.

Pyrazolopyridines: The synthesis of pyrazolo[3,4-b]pyridine systems is a well-established route. It begins with the nucleophilic substitution of the 2-chloro group with hydrazine hydrate to form 2-hydrazinyl-4-methylpyridine-3-carbonitrile. Subsequent intramolecular cyclization, which involves the reaction between the hydrazinyl moiety and the adjacent cyano group, leads to the formation of the fused pyrazole (B372694) ring. This acid- or base-catalyzed reaction yields an aminopyrazolopyridine derivative.

Pyrido[2,3-d]pyrimidines: This fused system can be accessed from the 2-amino-4-methylpyridine-3-carbonitrile derivative, which is obtained by reacting the starting chloro compound with ammonia. Cyclocondensation of the 2-amino-3-cyano intermediate with reagents like formic acid or acetic anhydride can close the pyrimidine (B1678525) ring, yielding various substituted pyrido[2,3-d]pyrimidinones. nih.gov

Pyranopyridines: The synthesis of fused pyranopyridines, specifically pyrano[2,3-b]pyridines, typically requires a hydroxyl group at the C-2 position. This can be achieved by hydrolysis of the 2-chloro group to the corresponding 2-pyridone tautomer. The resulting 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile possesses an active methylene (B1212753) group (from the methyl) and a nucleophilic nitrogen. This intermediate can then undergo reaction with β-ketoesters or malonic acid derivatives in a Pechmann-type or related condensation to construct the fused pyranone ring. researchgate.net

| Target Fused System | Key Intermediate | Typical Cyclization Reagents/Method |

|---|---|---|

| Pyrazolo[3,4-b]pyridine | 2-Hydrazinyl-4-methylpyridine-3-carbonitrile | Intramolecular cyclization (acid/base catalyzed) |

| Pyrido[2,3-d]pyrimidine | 2-Amino-4-methylpyridine-3-carbonitrile | Formic acid or Acetic anhydride |

| Pyrano[2,3-b]pyridine | 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | β-Ketoesters or Malonic acid derivatives |

Reactivity and Reaction Mechanisms of 2 Chloro 4 Methylpyridine 3 Carbonitrile

Mechanistic Investigations of Chemical Transformations

Understanding the reaction mechanisms of 2-Chloro-4-methylpyridine-3-carbonitrile is crucial for optimizing reaction conditions and predicting product outcomes. While direct mechanistic studies on this specific molecule are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous 2-chloropyridine (B119429) and 2-chloro-3-cyanopyridine (B134404) systems.

Reaction Pathway Elucidation using Spectroscopic Techniques

Computational Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) calculations have become an indispensable tool for investigating reaction mechanisms, providing insights into the energetics of reaction pathways and the structures of transition states. scholarsresearchlibrary.com For this compound, DFT studies could be employed to model various reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Such computational analyses can help to:

Determine the preferred site of reaction: By calculating the activation energies for nucleophilic attack or oxidative addition at different positions.

Elucidate the role of catalysts and ligands: By modeling the interactions between the substrate, catalyst, and other reagents. chemrxiv.org

Predict the stereoselectivity and regioselectivity of reactions.

A study on the palladium-catalyzed C-H arylation of 2-chloropyridine derivatives with fluoroarenes utilized DFT computations to explore the mechanistic basis of the experimental observations, providing a clear overview of the catalytic cycle. chemrxiv.org Similar computational approaches could be applied to understand the reactivity of this compound in various transformations.

Influence of Substituents on Reactivity and Regioselectivity

The substituents on the pyridine (B92270) ring of this compound have a profound influence on its reactivity and the regioselectivity of its reactions.

Chloro Group (at C2): The chlorine atom is an electron-withdrawing group and a good leaving group in nucleophilic aromatic substitution reactions. Its position adjacent to the ring nitrogen further activates it towards substitution. In palladium-catalyzed cross-coupling reactions, the C-Cl bond is the site of oxidative addition to the palladium(0) catalyst.

Cyano Group (at C3): The cyano group is a strong electron-withdrawing group. Its presence significantly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 6-positions. In the context of palladium-catalyzed reactions, the electronic effect of the cyano group can influence the rate of oxidative addition and subsequent steps in the catalytic cycle.

Methyl Group (at C4): The methyl group is an electron-donating group, which can slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyridine. However, its steric bulk can influence the regioselectivity of reactions by hindering the approach of reagents to the adjacent positions.

A study on the substitution reaction of a series of 2-chloropyridine derivatives found that the reaction was affected by the electron-withdrawing strength and position of the substituents. researchgate.net Molecular orbital calculations on these systems verified the presence of a Meisenheimer complex and its influence on the reaction rate. researchgate.net For this compound, the combined electronic effects of the chloro and cyano groups are expected to make the C2 position highly susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions.

Kinetic Studies of Derivatization Reactions

Kinetic studies provide quantitative information about reaction rates and the factors that influence them, such as concentration, temperature, and the nature of the solvent. For this compound, kinetic studies of its derivatization reactions, particularly nucleophilic aromatic substitution, would be valuable for understanding the reaction mechanism in detail.

The rate of a nucleophilic aromatic substitution reaction on this compound can be expressed by the following rate law:

Rate = k[this compound][Nucleophile]

By systematically varying the concentrations of the reactants and monitoring the reaction progress, the rate constant, k, can be determined. Furthermore, studying the reaction at different temperatures allows for the determination of activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), which provide deeper insights into the transition state of the rate-determining step. While specific kinetic data for this compound is scarce, studies on the kinetics of substitution of 2-chloropyrimidine (B141910) have shown that the reactions are typically second order, first order in both the substrate and the nucleophile. zenodo.org

Cross-coupling Reactions and Catalytic Systems

Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for such reactions due to the presence of the reactive C-Cl bond.

Palladium-catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Suzuki Coupling:

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org For this compound, a Suzuki coupling with an arylboronic acid would yield a 2-aryl-4-methylpyridine-3-carbonitrile derivative.

A general catalytic cycle for the Suzuki coupling is shown below:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of this compound to form a Pd(II) complex.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is eliminated, regenerating the Pd(0) catalyst.

| Catalyst System | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Toluene | 80-110 |

| Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 |

This is an interactive data table based on typical conditions for Suzuki couplings of chloro-pyridines; specific conditions for this compound may vary.

Heck Reaction:

The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would lead to the formation of a 2-vinyl-4-methylpyridine-3-carbonitrile derivative.

The mechanism of the Heck reaction involves:

Oxidative Addition: Similar to the Suzuki coupling, the Pd(0) catalyst adds to the C-Cl bond.

Olefin Insertion: The alkene coordinates to the palladium complex and then inserts into the Pd-C bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species reductively eliminates HX, and the Pd(0) catalyst is regenerated by the base.

| Catalyst System | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100-140 |

| PdCl₂(PPh₃)₂ | NaOAc | DMA | 120 |

| Herrmann's Catalyst | Na₂CO₃ | NMP | 130 |

This is an interactive data table based on typical conditions for Heck reactions of chloroarenes; specific conditions for this compound may require optimization.

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org The reaction of this compound with a terminal alkyne would produce a 2-alkynyl-4-methylpyridine-3-carbonitrile.

The catalytic cycle for the Sonogashira coupling involves both a palladium cycle and a copper cycle. The palladium cycle is similar to that of the Suzuki and Heck reactions, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. A study on the Sonogashira cross-coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines with various terminal alkynes provides a good model for the expected reactivity of this compound. researchgate.net

| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | CuI | Et₃N | THF | 25-60 |

| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 50-80 |

| Pd(OAc)₂ / XPhos | None (Cu-free) | Cs₂CO₃ | Toluene | 100 |

This is an interactive data table based on typical conditions for Sonogashira couplings of chloro-heteroarenes; specific conditions for this compound may differ.

Nickel-catalyzed Transformations

Direct research specifying nickel-catalyzed transformations of this compound is limited. However, the broader class of 2-chloropyridines is known to participate in nickel-catalyzed cross-electrophile coupling reactions. For instance, nickel complexes, often in conjunction with specific ligands like bathophenanthroline, can catalyze the coupling of 2-chloropyridines with alkyl bromides. nih.gov This method allows for the formation of 2-alkylated pyridines. nih.gov The reaction proceeds by coupling two different electrophiles and has shown promising functional group compatibility. nih.gov Given the structural similarity, it is plausible that this compound could undergo similar transformations, though the electronic effect of the C-3 cyano group would likely influence reactivity.

Table 1: Potential Nickel-Catalyzed Cross-Coupling of a 2-Chloropyridine Derivative This table is representative of reactions with similar compounds, as direct data for this compound is not available.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Solvent | Product |

| 2-Chloropyridine derivative | Alkyl Bromide | Nickel Complex / Bathophenanthroline | DMF | 2-Alkylpyridine derivative |

Nucleophilic Substitution Reactions

The chemical structure of this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of the strongly electron-withdrawing cyano group at the 3-position. This electronic arrangement polarizes the C2-Cl bond and stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack, thereby facilitating the displacement of the chloride leaving group.

Amination Reactions

The chlorine atom at the C2 position is readily displaced by various primary and secondary amines. This reactivity is a hallmark of 2-chloro-3-cyanopyridines, which readily form 2-aminopyridine (B139424) derivatives. These reactions typically proceed under thermal conditions, and in some cases, microwave irradiation can be used to accelerate the process, as demonstrated with analogous 2-halopyrimidines. researchgate.net The mechanism involves the attack of the amine nucleophile at the C2 carbon, followed by the elimination of the chloride ion to restore the aromaticity of the pyridine ring.

Table 2: Representative Amination Reactions

| Nucleophile | Reagent | Product |

| Primary Amine | R-NH₂ | 2-(Alkylamino)-4-methylpyridine-3-carbonitrile |

| Secondary Amine | R₂NH | 2-(Dialkylamino)-4-methylpyridine-3-carbonitrile |

| Aniline | C₆H₅NH₂ | 2-(Phenylamino)-4-methylpyridine-3-carbonitrile |

Hydrolysis and Solvolysis Reactions

The nitrile group of this compound can undergo hydrolysis under strongly acidic conditions. Specifically, treatment with concentrated sulfuric acid followed by heating leads to the formation of 2-chloro-4-methylpyridine-3-carboxamide. google.comgoogle.comgoogleapis.com This reaction is a key step in the synthesis of precursors for pharmacologically active molecules. google.com The mechanism involves the protonation of the nitrile nitrogen, followed by the attack of water to form an imidic acid tautomer, which then rearranges to the more stable amide.

Table 3: Hydrolysis of this compound

| Reagent | Conditions | Product | Yield | Reference |

| Concentrated H₂SO₄ | Heat to 100°C for 3 hours | 2-Chloro-4-methylpyridine-3-carboxamide | Not specified | google.com |

The hydrolysis of the C-Cl bond itself is also a potential reaction, particularly under basic conditions. Studies on analogous α-chloro-N-methyl-pyridones show that hydrolysis is facilitated by the polarization of the heterocyclic structure. nih.gov

Reactions with Other Nucleophiles

Beyond amines, the activated C2 position of this compound reacts with a variety of other nucleophiles.

Sulfur Nucleophiles : Thiolates are excellent nucleophiles for SNAr reactions due to the high polarizability and nucleophilicity of sulfur. chemrxiv.orgmsu.edu Reactions with thiols (R-SH) in the presence of a base, or with pre-formed thiolates (R-S⁻), are expected to readily displace the chloride to form 2-(alkylthio)- or 2-(arylthio)-4-methylpyridine-3-carbonitriles.

Nitrogen Nucleophiles : Other nitrogen-based nucleophiles are also reactive. For example, 2-chloro-3-cyanopyridines have been shown to react with hydrazine (B178648) hydrate (B1144303) and sodium azide (B81097). The reaction with sodium azide would yield a tetrazole fused to the pyridine ring through a subsequent intramolecular cyclization of the initially formed 2-azido intermediate.

Table 4: Reactions with Various Nucleophiles

| Nucleophile Type | Reagent | Expected Product |

| Sulfur | R-SH / Base | 2-(Alkylthio)-4-methylpyridine-3-carbonitrile |

| Nitrogen | NaN₃ | 2-Azido-4-methylpyridine-3-carbonitrile |

| Nitrogen | N₂H₄·H₂O | 2-Hydrazinyl-4-methylpyridine-3-carbonitrile |

Oxidation and Reduction Chemistry of this compound

The reactivity of this compound in oxidation and reduction reactions is primarily centered around the transformations of its nitrile and methyl functional groups. While the pyridine ring itself can undergo oxidation or reduction under harsh conditions, the nitrile and methyl groups are generally more susceptible to chemical conversion.

Oxidation Reactions

Detailed research findings on the oxidation of the methyl group or the pyridine ring of this compound are not extensively documented in publicly available literature. However, a significant and well-documented reaction is the hydrolysis of the nitrile group to a carboxamide, which represents an oxidation of the carbon atom of the nitrile.

This transformation is typically achieved by treatment with a strong acid, such as concentrated sulfuric acid. The reaction proceeds by acid-catalyzed hydration of the nitrile, leading to the formation of 2-chloro-4-methyl-3-pyridinecarboxamide. googleapis.comgoogle.com This amide is a key intermediate in the synthesis of other important compounds. googleapis.com

The general reaction is as follows:

Table 1: Conditions for the Hydrolysis of this compound

| Reactant | Reagent | Temperature | Reaction Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Concentrated Sulfuric Acid | 100°C | 3 hours | 2-chloro-4-methyl-3-pyridinecarboxamide | Not explicitly stated, but the product is isolated | google.com |

Reduction Reactions

The reduction of the nitrile group is the most prominent reduction reaction for this compound. This transformation can lead to the corresponding primary amine, 2-chloro-3-(aminomethyl)-4-methylpyridine. Common reagents for this purpose include catalytic hydrogenation and metal hydrides like lithium aluminum hydride (LiAlH₄).

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used method for the reduction of nitriles to primary amines. Typical catalysts include palladium, platinum, or nickel, under a hydrogen atmosphere. A key consideration for the hydrogenation of this compound is the potential for dehalogenation, where the chloro substituent is replaced by a hydrogen atom. This is a common side reaction in the catalytic hydrogenation of halogenated pyridines. The choice of catalyst, solvent, and reaction conditions can be optimized to minimize this side reaction. While this is a standard method, specific examples with detailed conditions and yields for this compound are not extensively reported in the surveyed literature.

Metal Hydride Reduction:

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to hydrolyze the intermediate aluminum complexes and liberate the amine. As with catalytic hydrogenation, specific documented examples of the reduction of this compound with LiAlH₄ are not prevalent in the available literature.

Due to the lack of specific experimental data in the reviewed sources for the reduction of this compound, a data table for these reactions cannot be provided.

Applications of 2 Chloro 4 Methylpyridine 3 Carbonitrile in Complex Molecule Synthesis

Pharmaceutical Intermediates

The structural features of 2-Chloro-4-methylpyridine-3-carbonitrile make it an important intermediate in the pharmaceutical industry. The pyridine (B92270) core is a common scaffold in many biologically active compounds, and the nitrile and chloro groups can be readily transformed into other functional groups, allowing for the construction of diverse and potent pharmacological agents.

One of the most significant applications of this compound is in the synthesis of the anti-HIV drug Nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) and a critical component in antiretroviral therapy for HIV-1 infection chemicalbook.comnih.gov. The compound itself is not a direct precursor to Nevirapine but is a crucial intermediate in the production of 2-chloro-3-amino-4-picoline (CAPIC), which is a primary starting material for the commercial synthesis of Nevirapine chemicalbook.comnih.govvcu.edu.

| Step | Starting Material | Key Reagents | Product | Significance |

|---|---|---|---|---|

| 1 | This compound | Concentrated H₂SO₄, Water | 2-chloro-3-amido-4-methylpyridine | Hydrolysis of the nitrile to a primary amide. google.com |

| 2 | 2-chloro-3-amido-4-methylpyridine | Strong base (e.g., NaOH), Halogen (e.g., Br₂) | 2-chloro-3-amino-4-picoline (CAPIC) | Hofmann rearrangement to form the key amine intermediate. google.com |

| 3 | 2-chloro-3-amino-4-picoline (CAPIC) | 2-cyclopropylaminonicotinic acid derivative | Nevirapine | Condensation and cyclization to form the final active pharmaceutical ingredient. nih.govvcu.edugoogle.com |

The nicotinonitrile (3-cyanopyridine) scaffold, of which this compound is a representative, is a recognized structural motif in the design of anticancer agents ekb.egekb.eg. Pyridine derivatives are known to exhibit cytotoxic effects through various mechanisms, including the disruption of cell migration and the induction of apoptosis researchgate.net. Research has demonstrated that compounds featuring the pyridine-3-carbonitrile (B1148548) core can exhibit potent cytotoxic activity against various human cancer cell lines.

For instance, novel synthesized pyridine-3-carbonitrile derivatives have shown significant activity against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cell lines researchgate.netresearchgate.netnih.gov. Certain cyanopyridine derivatives act as inhibitors of crucial enzymes in cancer progression, such as Pim-1 kinase and VEGFR-2 nih.govmdpi.com. The versatility of the nicotinonitrile skeleton allows for the synthesis of diverse compound libraries to explore structure-activity relationships for developing more potent and selective anticancer therapies nih.gov.

| Derivative Class | Target Cancer Cell Line | Observed Activity | Reference |

|---|---|---|---|

| 6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles | MCF-7 (Breast), HeLa (Cervical) | Potent PDE3A inhibitory effects and cytotoxicity. | ekb.eg |

| Cyanopyridinone and Cyanopyridine Derivatives | MCF-7 (Breast), PC3 (Prostate), HCT-116 (Colon) | Cytotoxicity and Pim-1 kinase inhibition. | nih.gov |

| Nicotinonitrile Derivatives Bearing Imino Moieties | MCF-7 (Breast), HCT-116 (Colon) | Strong antiproliferative activity via apoptosis induction and tyrosine kinase inhibition. | nih.gov |

| 3-Cyanopyridine (B1664610) Derivatives | MCF-7 (Breast), NCI-H460 (Lung), SF-268 (CNS) | High cell-growth-inhibitory effects. | mdpi.com |

The pyridine-3-carbonitrile structure is an important pharmacophore for developing novel antimicrobial agents. Various derivatives have been synthesized and tested against a spectrum of pathogens, demonstrating the scaffold's potential in combating bacterial infections nih.govproquest.comnih.gov. Studies have shown that nicotinonitrile-based compounds can be effective against both Gram-positive and Gram-negative bacteria ekb.eg.

For example, certain nicotinonitrile-coumarin hybrids have exhibited potent antibacterial properties against Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Streptococcus mutans, and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to the reference drug ciprofloxacin ekb.eg. The adaptability of the this compound structure allows for modifications that can lead to the discovery of new classes of antibacterial agents ekb.egresearchgate.net.

Heterocyclic compounds are widely investigated for the management of diabetes mellitus nih.govrsc.orgjchemrev.comrsc.org. While direct application of this compound is not extensively documented, the broader class of heterocyclic nitriles, including pyridine and pyrrolidine derivatives, is a key area of research for developing new antidiabetic drugs. A primary target for these compounds is the enzyme dipeptidyl peptidase-IV (DPP-IV) mdpi.com. Inhibition of DPP-IV increases the levels of incretin hormones, which helps to regulate blood sugar.

The nitrile group, particularly on a five-membered pyrrolidine ring, has been shown to be crucial for potent and reversible inhibition of the DPP-IV enzyme mdpi.com. This suggests that the cyanopyridine scaffold of this compound is a promising starting point for designing novel DPP-IV inhibitors and other potential antidiabetic agents, such as α-glucosidase inhibitors nih.gov.

The nicotinonitrile framework is associated with significant anti-inflammatory properties ekb.egresearchgate.net. Nonsteroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting cyclooxygenase (COX) enzymes. Research into nicotinonitrile conjugates has led to the development of compounds with potent anti-inflammatory activity ekb.egresearchgate.net.

Studies have shown that certain 3-cyano-2-pyridone derivatives exhibit selective anti-inflammatory efficacy against the COX-2 enzyme, with activity comparable to established drugs ekb.eg. The dual pro-inflammatory and anti-inflammatory effects observed in some pyridine-related alkaloids like nicotine further highlight the complex but promising role of this chemical class in modulating inflammatory pathways nih.gov. The synthetic accessibility of this compound makes it a valuable precursor for creating novel molecules aimed at treating inflammatory conditions nih.gov.

Protozoal infections are a major global health concern, and there is a continuous need for new and effective treatments mdpi.com. The nicotinonitrile scaffold has been identified as having potential antiprotozoal activity researchgate.net. While direct evidence for this compound is emerging, the broader class of chloro-substituted nitrogen heterocycles is well-established in this field. For example, chloroquinoline derivatives are cornerstone drugs in the treatment of malaria. This precedent supports the exploration of chloro-substituted cyanopyridines as building blocks for new agents targeting protozoan parasites.

Agrochemical Intermediates

Herbicidal Compound Precursors

There is currently limited specific information available that directly links this compound as a direct precursor to commercialized herbicidal compounds. General literature points to the importance of chlorinated methylpyridines in creating new herbicidal molecules, but detailed synthetic pathways originating from this specific carbonitrile are not well-established. agropages.com

Fungicidal Agent Precursors

Similarly, while the pyridine scaffold is present in some fungicidal agents, the direct role of this compound as a key intermediate in the synthesis of existing fungicides is not clearly detailed in available research.

Materials Science Applications

The application of this compound in the field of materials science is an area of potential but currently underexplored development. The reactive sites on the molecule offer possibilities for incorporation into larger systems, such as polymers or materials with specific electronic properties.

Materials Science Applications

Precursors for Functional Polymers

Building Blocks for Optoelectronic Materials

There is no direct evidence in the searched literature to suggest that this compound is currently utilized as a building block for optoelectronic materials.

Fine Chemical Synthesis

A well-documented and significant application of this compound is its role as a crucial intermediate in the synthesis of pharmaceuticals. Specifically, it is a key precursor in the production of 3-amino-2-chloro-4-methylpyridine. google.com

This amino-substituted pyridine is a vital component in the multi-step synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. google.com The synthesis of this compound itself is a critical step, often achieved through the chlorination of 2-hydroxy-4-methyl-3-cyanopyridine using reagents like phosphorus oxychloride. google.com The subsequent conversion of the nitrile group to an amide and then to a primary amine via a Hofmann rearrangement leads to the formation of 3-amino-2-chloro-4-methylpyridine. google.com

The efficiency and yield of the synthesis of this compound and its subsequent conversion are of significant interest in the pharmaceutical industry to ensure a cost-effective supply of the final active pharmaceutical ingredient.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Methylpyridine 3 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are employed to optimize the molecular geometry, predict spectroscopic signatures, and determine electronic properties, providing a detailed portrait of the molecule's characteristics at the quantum level. Methodologies such as the B3LYP functional combined with basis sets like 6-311++G(d,p) are commonly used to achieve reliable predictions for organic molecules. nih.govnanobioletters.com

The electronic structure of a molecule is fundamental to its chemical reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. mdpi.com For pyridine-3-carbonitrile (B1148548) derivatives, DFT calculations are used to determine these energy levels and predict their reactivity profiles. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively. For a molecule like 2-Chloro-4-methylpyridine-3-carbonitrile, the MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the nitrile group, indicating their susceptibility to electrophilic attack. In contrast, positive potential might be found around the hydrogen atoms. researchgate.netresearchgate.net

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| ΔE (Gap) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap signifies higher reactivity. |

Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. nih.gov By calculating the harmonic vibrational frequencies of the optimized molecular structure, specific absorption bands in the experimental spectra can be assigned to particular molecular motions, such as stretching, bending, and torsional modes. indexcopernicus.com

For this compound, key vibrational modes would include the C≡N stretching of the nitrile group, C-Cl stretching, C-H stretching of the methyl group and pyridine ring, and various pyridine ring vibrations. DFT calculations can predict the wavenumbers for these vibrations. Often, calculated frequencies are scaled by an empirical factor to better match experimental results, accounting for anharmonicity and methodological approximations. nanobioletters.comresearchgate.net Potential Energy Distribution (PED) analysis is also used to quantify the contribution of different internal coordinates to each normal mode, ensuring accurate assignments. indexcopernicus.com

| Vibrational Mode | Typical Predicted Wavenumber (cm-1) | Description |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching vibration of C-H bonds on the pyridine ring. |

| C-H Stretch (Methyl) | 3000 - 2850 | Symmetric and asymmetric stretching of C-H bonds in the CH3 group. |

| C≡N Stretch | 2240 - 2220 | Characteristic stretching vibration of the nitrile group. analis.com.my |

| C=C, C=N Ring Stretch | 1600 - 1400 | Stretching vibrations within the pyridine ring skeleton. |

| C-Cl Stretch | 800 - 600 | Stretching vibration of the carbon-chlorine bond. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for molecular structure elucidation. Theoretical calculations of NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, serve as a powerful aid in assigning experimental spectra. nih.gov These calculations predict the ¹H and ¹³C chemical shifts for a molecule in the gas phase, which can then be correlated with experimental values obtained in a solvent. docbrown.info

Experimental ¹H NMR data for this compound has been reported with the following shifts in a DMSO solvent: a singlet at 2.56 ppm (3H, corresponding to the methyl group), a broad singlet at 7.6 ppm (1H, aromatic proton), and a multiplet at 8.56 ppm (1H, aromatic proton). google.com DFT calculations would aim to reproduce these shifts and provide assignments for the carbon atoms. For instance, the carbon attached to the electron-withdrawing chlorine atom and the carbon of the nitrile group would be predicted to have distinct shifts in the ¹³C NMR spectrum.

| Proton / Carbon | Experimental ¹H Shift (ppm) google.com | Predicted ¹³C Shift Range (ppm) |

| -CH3 | 2.56 (s) | 15 - 25 |

| Pyridine C-H (H5) | 7.6 (bs) | 120 - 140 |

| Pyridine C-H (H6) | 8.56 (m) | 145 - 155 |

| Pyridine C-Cl | - | 145 - 155 |

| Pyridine C-CN | - | 100 - 110 |

| -CN | - | 115 - 120 |

| Pyridine C-CH3 | - | 150 - 160 |

Molecules with significant charge separation, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. biointerfaceresearch.com DFT calculations are a standard method for predicting the NLO response of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.netresearchgate.net

The pyridine ring can act as part of the conjugated system, while the chloro and nitrile groups act as electron-withdrawing groups, potentially leading to intramolecular charge transfer and a notable NLO response. A large calculated value for the first-order hyperpolarizability (β) would suggest that this compound could be a candidate for NLO materials. ymerdigital.com

| NLO Property | Symbol | Description |

| Dipole Moment | μ | A measure of the overall polarity of the molecule. |

| Polarizability | α | The ability of the molecule's electron cloud to be distorted by an external electric field. |

| First-Order Hyperpolarizability | β | A measure of the second-order NLO response, indicating potential for applications like frequency doubling. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While DFT provides a static, time-independent picture of a molecule, MD simulations offer a dynamic view of molecular behavior, such as conformational changes, diffusion in a solvent, or interactions with other molecules.

For a small molecule like this compound, MD simulations are not typically used to study its properties in isolation. Instead, they would be employed to understand its behavior in a condensed phase, such as in a solution or interacting with a biological macromolecule. For example, an MD simulation could model how the molecule tumbles and diffuses in a water box or how it binds to the active site of an enzyme. To date, specific MD simulation studies focused on this compound are not prominently available in the scientific literature.

Solvent Effects on Molecular Behavior

The influence of different solvents on the molecular behavior and properties of this compound has not been documented in dedicated computational studies. Investigations into how solvent polarity affects the compound's conformational stability, electronic structure, and intermolecular interactions are not present in the available scientific literature. Consequently, data on parameters such as the solvent-accessible surface area (SASA) and solvation free energy for this molecule in various solvent environments are unavailable.

Quantum Chemical Descriptors and Reactivity Indices

Detailed quantum chemical calculations to determine the various chemical descriptors and reactivity indices for this compound are not found in published research. Such studies, typically employing methods like Density Functional Theory (DFT), provide insights into the molecule's electronic structure and reactivity.

Fukui Functions for Reactivity Prediction

There are no specific studies that have calculated the Fukui functions for this compound. These calculations are instrumental in predicting the local reactivity of different atomic sites within a molecule, identifying the most probable locations for nucleophilic, electrophilic, and radical attacks. Without such studies, a theoretical prediction of its site-specific reactivity based on Fukui functions cannot be provided.

Global Softness and Hardness Analysis

| Descriptor | Value |

| Chemical Hardness (η) | Data not available |

| Global Softness (S) | Data not available |

| Chemical Potential (μ) | Data not available |

| Electronegativity (χ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Molecular Docking Studies for Biological Activity Prediction

While molecular docking studies have been conducted on various pyridine derivatives to predict their biological activities, no specific molecular docking investigations have been published for this compound. Such studies are vital for predicting the binding orientation and affinity of a molecule within the active site of a biological target.

Enzyme Inhibition Mechanisms

In the absence of molecular docking and other related computational or experimental studies, the potential enzyme inhibition mechanisms of this compound remain unknown. There is no available data to suggest its interaction with any specific enzyme, nor to elucidate the nature of such potential inhibitory activity.

Receptor-Ligand Interactions

Information regarding the specific receptor-ligand interactions of this compound is not available in the reviewed scientific literature. Computational studies, such as molecular docking and molecular dynamics simulations, which are essential for detailing the binding poses, interaction energies, and specific amino acid contacts between a ligand and its receptor, have not been published for this compound.

While research exists on the receptor-ligand interactions of various pyridine derivatives, these findings are specific to the studied analogues and cannot be extrapolated to accurately describe the binding characteristics of this compound without dedicated computational analysis.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Chloro 4 Methylpyridine 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution NMR (¹H, ¹³C, ¹⁵N)

High-resolution NMR experiments, including Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial structural verification of 2-Chloro-4-methylpyridine-3-carbonitrile.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum typically shows three distinct signals. Patent literature has reported ¹H NMR data in different deuterated solvents, leading to slight variations in chemical shifts. google.comgoogle.com A singlet corresponds to the methyl (CH₃) group protons. Two other signals, typically doublets or multiplets, correspond to the two aromatic protons on the pyridine (B92270) ring. google.comgoogle.com

Interactive Data Table: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ) in DMSO (ppm) google.com | Chemical Shift (δ) in CDCl₃ (ppm) google.com | Multiplicity | Integration |

| CH₃ | 2.56 | 2.5 | Singlet (s) | 3H |

| H-5 | 7.6 | 7.6 | Doublet (d) / Broad Singlet (bs) | 1H |

| H-6 | 8.56 | 8.03 | Doublet (d) / Multiplet (m) | 1H |

Note: Solvent differences (DMSO vs. CDCl₃) and instrument parameters can cause variations in chemical shifts and multiplicities reported in different sources.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The structure of this compound contains seven carbon atoms, each in a unique chemical environment, resulting in seven distinct signals. These include the methyl carbon, the nitrile carbon, and the five carbons of the substituted pyridine ring. google.com

Interactive Data Table: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ) (ppm) google.com |

| CH₃ | 20.6 |

| C-3 (attached to CN) | 111.8 |

| CN (Nitrile) | 114.4 |

| C-5 | 124.9 |

| C-6 | 151.8 |

| C-4 (attached to CH₃) | 152.6 |

| C-2 (attached to Cl) | 156.1 |

¹⁵N NMR: Nitrogen-15 NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms in the pyridine ring and the nitrile group. However, due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, these experiments are less common. Specific ¹⁵N NMR data for this compound is not widely reported in scientific literature.

2D NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are employed to establish definitive atomic connectivity and resolve any ambiguities from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. For this compound, a COSY spectrum would be expected to show a cross-peak between the signals for the H-5 and H-6 protons, confirming their adjacent positions on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). An HMQC or HSQC spectrum would unequivocally link the proton signals to their corresponding carbon signals, for instance, confirming the assignment of the methyl protons to the methyl carbon and the H-5 and H-6 protons to their respective carbons on the ring.

A cross-peak between the methyl protons and both C-4 and C-3, confirming the position of the methyl group.

Correlations from the H-6 proton to C-5 and C-4.

Correlations from the H-5 proton to C-6, C-4, and C-3.

A potential correlation from H-5 to the nitrile carbon (C≡N), which would solidify the placement of the nitrile group at the C-3 position.

Solid-State NMR for Polymorphic Studies

Solid-State NMR (ssNMR) is a specialized technique used to analyze molecules in their solid form. Unlike solution-state NMR, which provides averaged information due to molecular tumbling, ssNMR can provide information about the molecular structure and packing in the crystal lattice. It is a primary method for identifying and characterizing polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can possess distinct physical properties. While ssNMR is a powerful tool for such investigations, specific studies on the polymorphic forms of this compound using this technique are not prominently featured in the available literature.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (molecular formula C₇H₅ClN₂), HRMS can distinguish its precise mass from that of other molecules with the same nominal mass. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any chlorine-containing fragments. google.com

Interactive Data Table: Theoretical HRMS Data for this compound

| Ion Formula | Isotope | Theoretical Monoisotopic Mass (Da) |

| [C₇H₅³⁵ClN₂]⁺ | ³⁵Cl | 152.0141 |

| [C₇H₅³⁷ClN₂]⁺ | ³⁷Cl | 154.0112 |

Experimental HRMS data would be expected to match these theoretical values to within a few parts per million (ppm), providing strong evidence for the compound's elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, often generating a protonated molecular ion [M+H]⁺. This method minimizes fragmentation, making it ideal for confirming the molecular weight of the parent compound. While some literature reports mass spectrometry data using Electron Impact (EI) ionization, which shows the molecular ion at m/z 152 along with various fragments google.comgoogle.com, ESI-MS would be a common and effective alternative.

In ESI-MS, this compound would be expected to produce prominent ions at m/z 153 and 155, corresponding to the [M+H]⁺ species containing the ³⁵Cl and ³⁷Cl isotopes, respectively.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify components of a mixture. In the analysis of this compound, GC separates the compound from any impurities, and MS provides information on its molecular weight and structural fragments.

The mass spectrum of this compound exhibits a characteristic pattern. The molecular ion peak is observed, which is split into two signals due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern provides a fingerprint for the molecule's structure. Key fragments observed in the mass spectrum are detailed in the table below. The molecular weight of the compound is approximately 152.58 g/mol . The observed peaks at m/z 152 and 154 correspond to the molecular ions containing ³⁵Cl and ³⁷Cl, respectively. Subsequent fragmentation involves the loss of the chlorine atom (resulting in a fragment around m/z 117) and the loss of hydrogen chloride (HCl), leading to a fragment at m/z 116. Further fragmentation of the pyridine ring results in the additional smaller ions recorded in the spectrum.

| m/z (Mass-to-Charge Ratio) | Potential Fragment Identity |

|---|---|

| 154 | [M+2]⁺ Molecular ion with ³⁷Cl |

| 152 | [M]⁺ Molecular ion with ³⁵Cl |

| 117 | [M-Cl]⁺ |

| 116 | [M-HCl]⁺ |

| 90 | Fragment from ring cleavage |

| 89 | Fragment from ring cleavage |

| 76 | Fragment from ring cleavage |

| 63 | Fragment from ring cleavage |

Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This technique provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound, typically recorded using a KBr pellet, shows several characteristic absorption bands. A prominent and sharp absorption peak is observed at 2228 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. The aromatic C-H stretching vibrations appear at higher wavenumbers, around 3144 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl group are observed at 2979 and 2834 cm⁻¹. The region between 1650 and 1400 cm⁻¹ contains bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3144 | Aromatic C-H Stretch |

| 2979 | Aliphatic C-H Stretch (Methyl) |

| 2834 | Aliphatic C-H Stretch (Methyl) |

| 2228 | C≡N (Nitrile) Stretch |

| 1653 | Pyridine Ring (C=C/C=N) Stretch |

| 1616 | Pyridine Ring (C=C/C=N) Stretch |

| 1540 | Pyridine Ring (C=C/C=N) Stretch |

| 1484 | Pyridine Ring (C=C/C=N) Stretch |

| 1242 | C-Cl Stretch / Ring Vibration |

| 819 | C-H Out-of-Plane Bend |

| 607 | Ring Deformation |

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with infrared spectroscopy which enables samples to be examined directly in the solid or liquid state without further preparation. ATR-IR spectroscopy operates on the principle of measuring the changes that occur in a totally internally reflected infrared beam when the beam comes into contact with a sample.

For this compound, ATR-IR would be a convenient method for analysis, eliminating the need for KBr pellet preparation. The resulting spectrum is typically very similar to a transmission FT-IR spectrum. The positions of the absorption bands would be expected to correspond closely with those obtained by the KBr method, with minor shifts and differences in relative peak intensities possible due to the different sampling interface. Therefore, the characteristic nitrile stretch would be expected near 2228 cm⁻¹, along with the various C-H and pyridine ring vibrations detailed in the FT-IR section.

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It is complementary to infrared spectroscopy. While IR spectroscopy relies on changes in the dipole moment, Raman spectroscopy relies on changes in the polarizability of a molecule.

Specific experimental Raman spectra for this compound are not widely available in the surveyed literature. However, this technique would be valuable for observing vibrations that are weak or absent in the IR spectrum. For instance, the symmetric vibrations of the pyridine ring would be expected to produce strong signals in the Raman spectrum. The C-Cl bond would also be Raman active.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that enhances Raman scattering by molecules adsorbed on rough metal surfaces. This method could potentially be used for the detection of trace amounts of this compound, although no specific SERS studies for this compound have been reported.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of ultraviolet or visible light by a molecule, causing the promotion of an electron from a ground electronic state to an excited state. This technique is used to identify certain functional groups and to determine the concentration of a substance.

Fluorescence Spectroscopy and Quantum Yield Analysis

Detailed studies on the fluorescence spectroscopy and quantum yield of this compound are not extensively available in the reviewed literature. Quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

The determination of this value is typically conducted via two methods: the absolute method, which uses an integrating sphere for direct measurement, and the relative method. The relative method involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield. For instance, the quantum yield of 2-Aminopyridine (B139424) has been reinvestigated using Quinine Bisulphate as a reference standard, yielding a value of 64.3% in 1M H2SO4. edinst.com Such a comparative approach would be necessary to characterize the emissive properties of this compound.

X-ray Diffraction (XRD) Studies